Thermodynamic stability and degradation pathways of 2,2,2-Trichloro-n-methylacetamide
Thermodynamic stability and degradation pathways of 2,2,2-Trichloro-n-methylacetamide
An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2,2,2-Trichloro-n-methylacetamide
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of 2,2,2-Trichloro-n-methylacetamide, a compound of interest in drug development and chemical synthesis. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust theoretical framework for its behavior. The guide explores the compound's physicochemical properties, offers insights into its thermodynamic stability, and delineates its likely degradation under various environmental conditions, including hydrolysis, photolysis, and microbial action. Furthermore, it details established analytical methodologies for the detection and quantification of haloacetamides and outlines experimental protocols for studying their degradation. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and analytical chemistry, providing a foundational understanding for future experimental work.
Introduction and Physicochemical Properties
2,2,2-Trichloro-n-methylacetamide (C₃H₄Cl₃NO) is a halogenated amide with a molecular structure that suggests a unique profile of stability and reactivity. The presence of the electron-withdrawing trichloromethyl group significantly influences the properties of the amide bond, making it a subject of interest for understanding its persistence and transformation in both biological and environmental systems.
The molecular structure of 2,2,2-Trichloro-n-methylacetamide is presented below:
Caption: Chemical structure of 2,2,2-Trichloro-n-methylacetamide.
A summary of its known and predicted physicochemical properties is provided in Table 1. These properties are essential for understanding its environmental fate and for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₃NO | N/A |
| Molecular Weight | 176.43 g/mol | [1] |
| Melting Point | 104.5-106 °C | [1] |
| Boiling Point | 253.1 °C at 760 mmHg | [1] |
| Density | 1.492 g/cm³ | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.49350 (Predicted) | [1] |
| pKa | 12.03 ± 0.46 (Predicted) | [1] |
Thermodynamic Stability
| Thermodynamic Property | Predicted Value for 2,2,2-Trichloro-N,N-dimethylacetamide | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -68.29 kJ/mol | [2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -226.91 kJ/mol | [2] |
The stability of the amide bond in 2,2,2-Trichloro-n-methylacetamide is significantly influenced by the strongly electron-withdrawing trichloromethyl group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in hydrolytic degradation. Conversely, the resonance stabilization of the amide bond contributes to its general stability under neutral conditions. The N-methyl group, in comparison to an N-H, can slightly increase the electron density on the nitrogen, potentially affecting the rotational barrier of the C-N bond and the overall reactivity.
Degradation Pathways
The degradation of 2,2,2-Trichloro-n-methylacetamide is anticipated to proceed through several key pathways, including hydrolysis, photolysis, and microbial degradation. The following sections detail the hypothesized mechanisms for each of these pathways based on established chemical principles and studies of analogous compounds.
Hydrolysis
Hydrolysis is a primary degradation pathway for amides in aqueous environments. The rate of hydrolysis is highly dependent on pH, with catalysis occurring under both acidic and basic conditions.
3.1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of 2,2,2-Trichloro-n-methylacetamide is expected to proceed via a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
The final products of acid-catalyzed hydrolysis are trichloroacetic acid and the methylammonium ion.
3.1.2. Base-Catalyzed Hydrolysis
In basic solutions, the amide is susceptible to nucleophilic attack by a hydroxide ion at the carbonyl carbon. This is generally the rate-determining step.
Caption: Proposed pathway for base-catalyzed hydrolysis.
The products of base-catalyzed hydrolysis are the trichloroacetate salt and methylamine. Studies on other chloroacetamides suggest that under certain conditions, nucleophilic substitution at the alpha-carbon can also occur, though amide hydrolysis is generally the dominant pathway for trichloro-substituted compounds.[3]
Photolysis
Photolytic degradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation. For 2,2,2-Trichloro-n-methylacetamide, two primary photolytic degradation pathways can be hypothesized:
-
Homolytic Cleavage of the C-Cl Bond: The carbon-chlorine bonds in the trichloromethyl group are susceptible to homolytic cleavage upon absorption of UV radiation, leading to the formation of a dichloromethylacetamide radical and a chlorine radical. This initial step can trigger a cascade of radical reactions.
-
Photo-Fries-type Rearrangement: While less common for simple amides compared to aromatic amides, the possibility of rearrangements involving the N-methyl group cannot be entirely ruled out under certain photolytic conditions.
A study on the UV treatment of chloroacetamide herbicides identified dechlorination, hydroxylation, and cyclization as major transformation reactions.[4]
Caption: Hypothesized initial step in the photolytic degradation pathway.
Microbial Degradation
Microbial degradation is a significant pathway for the environmental fate of many organic compounds. For 2,2,2-Trichloro-n-methylacetamide, microbial metabolism could target several parts of the molecule. The metabolism of methylated amines by marine microbes is well-documented, suggesting that the N-methyl group could be a site for initial enzymatic attack.[5][6] Additionally, the degradation of chloroacetamide herbicides often involves N-dealkylation and dechlorination reactions catalyzed by microbial enzymes.[7]
A plausible microbial degradation pathway could involve:
-
N-demethylation: An initial enzymatic step could remove the methyl group from the nitrogen atom, a process observed in the metabolism of various N-methylated compounds.[8]
-
Dehalogenation: Reductive or hydrolytic dehalogenation of the trichloromethyl group is a common microbial strategy for detoxifying chlorinated compounds.
-
Amide Hydrolysis: Amidase enzymes could catalyze the hydrolysis of the amide bond, leading to the formation of trichloroacetic acid and methylamine.
Caption: Potential initial steps in the microbial degradation of 2,2,2-Trichloro-n-methylacetamide.
Analytical Methodologies for Detection and Quantification
The detection and quantification of haloacetamides, including 2,2,2-Trichloro-n-methylacetamide, in various matrices, particularly water, are crucial for monitoring their presence and studying their degradation. The most common and sensitive methods involve chromatography coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of haloacetamides in drinking water.[2][5] It often involves a solid-phase extraction (SPE) step to pre-concentrate the analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of haloacetamides. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analytes.[4][9]
The choice of analytical method depends on the specific research question, the matrix, and the required sensitivity.
Caption: A typical experimental workflow for the analysis of haloacetamides.
Experimental Protocols
This section provides a general framework for experimental protocols to study the degradation of 2,2,2-Trichloro-n-methylacetamide.
Protocol for Hydrolysis Study
Objective: To determine the rate of hydrolysis of 2,2,2-Trichloro-n-methylacetamide under acidic, neutral, and basic conditions.
Materials:
-
2,2,2-Trichloro-n-methylacetamide standard
-
Buffered solutions at various pH values (e.g., pH 4, 7, and 10)
-
Constant temperature incubator or water bath
-
LC-MS/MS system
-
Autosampler vials
Procedure:
-
Prepare a stock solution of 2,2,2-Trichloro-n-methylacetamide in a suitable solvent (e.g., acetonitrile).
-
Spike the buffered solutions with the stock solution to a known initial concentration (e.g., 1 µg/L).
-
Incubate the solutions at a constant temperature (e.g., 25 °C) in the dark.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), collect aliquots from each solution.
-
Immediately quench any further reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the concentration of the parent compound and any identified degradation products using a validated LC-MS/MS method.
-
Plot the concentration of 2,2,2-Trichloro-n-methylacetamide versus time to determine the degradation kinetics.
Protocol for Photolysis Study
Objective: To investigate the photodegradation of 2,2,2-Trichloro-n-methylacetamide under simulated sunlight.
Materials:
-
2,2,2-Trichloro-n-methylacetamide standard
-
Purified water (e.g., Milli-Q)
-
Quartz tubes
-
Solar simulator or a UV lamp with a known spectral output
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare an aqueous solution of 2,2,2-Trichloro-n-methylacetamide in quartz tubes.
-
Prepare dark controls by wrapping identical tubes in aluminum foil.
-
Expose the quartz tubes to the light source for a defined period.
-
At specific time points, withdraw samples from both the irradiated and dark control tubes.
-
Analyze the samples for the parent compound and potential photoproducts using an appropriate analytical method.
-
Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photolysis.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic stability and potential degradation pathways of 2,2,2-Trichloro-n-methylacetamide. While direct experimental data for this compound is limited, by drawing upon the established chemistry of analogous compounds, we have constructed a scientifically grounded framework for understanding its behavior. The proposed hydrolysis, photolysis, and microbial degradation pathways offer clear hypotheses for future experimental validation. The analytical methods and experimental protocols outlined herein provide a practical starting point for researchers to investigate the fate and persistence of this and other related haloacetamides. Further research is essential to definitively elucidate the degradation mechanisms and to assess the environmental and toxicological implications of its transformation products.
References
-
Cheméo. (n.d.). Chemical Properties of 2,2,2-Trichloro-N,N-dimethylacetamide (CAS 7291-33-0). Retrieved from [Link]2]
-
Chen, Y., Sun, J., & Mou, X. (2015). Microbiology and Ecology of Methylated Amine Metabolism in Marine Ecosystems. Caister Academic Press.[5][6]
-
Hansen, K. M., Jacobsen, C. S., & Andersen, H. R. (2010). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Water research, 44(15), 4470-4478.[4]
-
Farrar, J. L., He, K., & Richardson, S. D. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water. Journal of chromatography. A, 1243, 8–15.[9]
-
Akamatsu, T., Shele, M., Matsune, A., Kashiki, Y., Liang, F., Okazoe, T., & Tsuda, A. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS omega, 8(2), 2669–2684.[10][11][12]
-
Pan, L., Zhang, X., & Chen, C. (2022). High-performance reductive decomposition of trichloroacetamide by the vacuum-ultraviolet/sulfite process: Kinetics, mechanism and combined toxicity risk. Water research, 225, 119122.[13]
-
Zhang, Y., Zhou, P., Liu, J., & Xie, Y. (2023). Insights into the microbial degradation and biochemical mechanisms of chloroacetamide herbicides. Environmental research, 231(Pt 2), 115918.[7]
-
LookChem. (n.d.). AcetaMide, 2,2,2-trichloro-N-Methyl-. Retrieved from [Link]1]
-
PubChem. (n.d.). 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. Retrieved from [Link]]
-
PubChem. (n.d.). 2,2,2-Trichloro-N,N-diethylacetamide. Retrieved from [Link]]
-
NIST. (n.d.). Acetamide, 2,2,2-trichloro-. In NIST Chemistry WebBook. Retrieved from [Link]]
-
Wang, Y., et al. (2023). A Permissive Amide N-Methyltransferase for Dithiolopyrrolones. Journal of the American Chemical Society.[8]
-
Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]]
-
Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Retrieved from [Link]]
-
Lide, D. R. (Ed.). (2003). Handbook of Chemistry and Physics (84th ed.). CRC Press.[14]
- Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry (10th ed.). Oxford University Press.
- Williams, A. (2003). Concerted Organic and Bio-Organic Mechanisms. CRC Press.
-
Witt, M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16532–16542.[3]
-
Bandyopadhyay, M., et al. (2020). General overview of hydrolysis/deprotection methods of trichloroacetamide derivatives. ResearchGate.[15]
-
Alan's Chemistry Page. (2016). Standard Free Energies of Formation.[14]
-
Butler, A. R., & Gold, V. (1961). Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.[7]
-
Simmie, J. M., & Curran, H. J. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. Molecules, 26(5), 1368.[16]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,2,2-Trichloro-N,N-dimethylacetamide (CAS 7291-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. caister.com [caister.com]
- 6. Microbiology and Ecology of Methylated Amine Metabolism in Marine Ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. A Permissive Amide N-Methyltransferase for Dithiolopyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-performance reductive decomposition of trichloroacetamide by the vacuum-ultraviolet/sulfite process: Kinetics, mechanism and combined toxicity risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.alanearhart.org [chemistry.alanearhart.org]
- 15. researchgate.net [researchgate.net]
- 16. Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals [mdpi.com]
